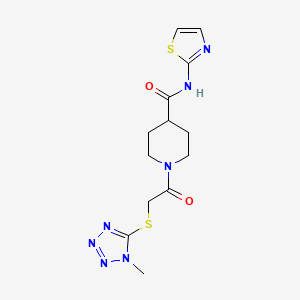

1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core linked to a thiazol-2-yl group via an amide bond. The acetyl moiety is substituted with a 1-methyl-1H-tetrazol-5-ylthio group, contributing to its unique electronic and steric profile. Such hybrid structures are common in drug discovery, combining heterocyclic motifs (tetrazole, thiazole) with a piperidine scaffold to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O2S2/c1-19-13(16-17-18-19)24-8-10(21)20-5-2-9(3-6-20)11(22)15-12-14-4-7-23-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSHSSMNOCWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics of this compound suggest various mechanisms of action that can be explored for therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 367.5 g/mol. The compound's structure incorporates both thiazole and piperidine rings, which are known to enhance biological activity through diverse mechanisms.

Anticancer Activity

Recent studies have indicated that tetrazole derivatives can exhibit significant anticancer properties. For instance, a related study highlighted the cytotoxic effects of various tetrazole derivatives against cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The synthesized compounds were evaluated using the MTT assay, revealing promising results that suggest the potential of tetrazole derivatives as anticancer agents .

Table 1: Cytotoxicity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | A431 | 10.5 |

| 4c | HCT116 | 12.3 |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The results indicated that certain derivatives exhibited notable antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The antioxidant properties of tetrazole derivatives were evaluated using the DPPH assay, demonstrating significant free radical scavenging activity. This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Some tetrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

- Receptor Binding : Molecular docking studies have indicated that these compounds can bind effectively to various receptors, suggesting a mechanism for their anticancer and antimicrobial activities .

Case Studies

A notable case study involved the synthesis and evaluation of several tetrazole derivatives for their antitumor activity. One derivative demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Additionally, a study focusing on the anticholinesterase activity revealed that certain modifications in the tetrazole structure led to enhanced inhibitory effects, making these compounds candidates for treating cognitive disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiazole-Linked Tetrazole Derivatives

- Compound 4c : 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide

- Key Differences : Lacks the piperidine-4-carboxamide moiety.

- Activity : Demonstrated moderate apoptosis induction (lower than cisplatin) in anticancer assays, suggesting the tetrazole-thioacetyl group enhances bioactivity .

- Implications : The addition of a piperidine ring in the target compound may improve solubility or target engagement due to increased conformational flexibility.

Piperidine-Thiazole Hybrids

- Compound 14h: N-(4-Amino-5-(2-nitrobenzoyl)thiazol-2-yl)piperidine-4-carboxamide Key Differences: Substituted with a nitrobenzoyl group instead of tetrazolylthio acetyl. Activity: Identified as a CDK9 inhibitor, highlighting the role of the piperidine-thiazole scaffold in kinase targeting . Implications: The tetrazole group in the target compound may offer distinct electronic interactions (e.g., hydrogen bonding) compared to nitro groups.

Heterocyclic Substitution Patterns

- THPA6 : A thiazole derivative with a pyrazolone ring exhibited potent analgesic activity .

- Comparison : The target compound’s tetrazole and piperidine groups may shift activity toward anticancer or anti-inflammatory pathways.

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : Simpler structure with isoxazole instead of tetrazole .

- Implications : Tetrazole’s electron-rich nature may enhance binding affinity compared to isoxazole.

Molecular Properties

- Solubility : The piperidine ring and acetyl group in the target compound may improve aqueous solubility compared to bulkier analogs like LL-K9-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.